Glycopyrrolate iodide

描述

Glycopyrrolate iodide is a synthetic quaternary ammonium compound. It is structurally related to glycopyrrolate, a well-known anticholinergic agent. This compound is primarily used in pharmaceutical research and has applications in various fields, including medicine and chemistry. Its chemical formula is C19H28INO3, and it has a molecular weight of 445.33 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of glycopyrrolate iodide involves the reaction of glycopyrrolate with an iodide source. One common method includes dissolving glycopyrrolate in a suitable solvent, such as acetonitrile, and then adding an iodide salt, such as potassium iodide. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Glycopyrrolate iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or other halides. These reactions typically occur in polar solvents and may require catalysts.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used. For example, using hydroxide ions can yield glycopyrrolate hydroxide.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.

科学研究应用

Clinical Applications

1. Management of Hyperhidrosis

Glycopyrrolate iodide has been effectively utilized in treating various forms of hyperhidrosis, including:

- Palmar Hyperhidrosis : A study demonstrated significant improvement in patients using a 1% glycopyrronium bromide cream for palmar hyperhidrosis. The treatment showed a marked reduction in sweating as measured by the iodine-starch test, with 92.9% of patients reporting clinical improvement .

- Axillary Hyperhidrosis : In a phase 3 trial, a 1% glycopyrronium bromide cream was shown to be effective and safe for patients suffering from severe axillary hyperhidrosis. The study reported significant reductions in sweating levels and improvements in quality of life metrics .

- Residual Limb Hyperhidrosis : A case study highlighted the successful management of residual limb hyperhidrosis using topical glycopyrrolate. The patient experienced over 75% improvement after two weeks of treatment, demonstrating the compound's potential in enhancing prosthetic fit and overall quality of life for individuals with amputations .

2. Other Therapeutic Uses

Beyond hyperhidrosis, this compound has potential applications in:

- Sialorrhea Management : Glycopyrrolate is indicated for treating chronic sialorrhea (excessive salivation) in patients with neurological disorders. Its anticholinergic properties help reduce saliva production, improving patient comfort and quality of life .

- Anesthesia : Glycopyrrolate is commonly used preoperatively to reduce secretions and counteract bradycardia induced by anesthetic agents. Its application helps maintain hemodynamic stability during surgical procedures .

Pharmacological Properties

This compound exhibits several pharmacological characteristics that contribute to its efficacy:

- Mechanism of Action : As an antimuscarinic agent, glycopyrrolate iodide selectively blocks muscarinic receptors, inhibiting the effects of acetylcholine on sweat glands and salivary glands .

- Dosage Forms : It is available in various formulations, including topical creams and oral tablets, allowing flexibility in administration based on patient needs.

Case Studies

Several case studies underscore the effectiveness of this compound in clinical practice:

- Case Study on Axillary Hyperhidrosis : In a controlled trial involving patients with primary axillary hyperhidrosis, treatment with glycopyrronium bromide cream resulted in significant reductions in sweating levels compared to placebo controls. The study utilized objective measures such as the iodine-starch test to quantify sweat production .

- Management of Residual Limb Hyperhidrosis : A patient with traumatic amputation reported substantial relief from excessive sweating on the residual limb after two weeks of topical glycopyrrolate treatment. This case illustrates the compound's potential role in improving prosthetic function .

作用机制

Glycopyrrolate iodide exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors. It has a high affinity for M1 receptors, followed by M3, M2/M4, and M5 receptors. By blocking these receptors, this compound reduces secretions from salivary and sweat glands, as well as bronchial and gastric secretions. This mechanism is similar to that of other anticholinergic agents .

相似化合物的比较

Glycopyrrolate: A closely related compound with similar anticholinergic properties.

Atropine: Another anticholinergic agent with a broader range of effects due to its ability to cross the blood-brain barrier.

Scopolamine: Similar to atropine but with a more pronounced effect on the central nervous system.

Uniqueness of Glycopyrrolate Iodide: this compound is unique due to its quaternary ammonium structure, which limits its ability to cross lipid membranes, such as the blood-brain barrier. This property makes it particularly useful for peripheral applications without significant central nervous system effects .

生物活性

Glycopyrrolate iodide is a quaternary ammonium compound that exhibits significant biological activity primarily through its anticholinergic properties. This article explores its pharmacological effects, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

Overview of this compound

Glycopyrrolate, a derivative of this compound, is commonly used in medical settings to manage conditions such as excessive salivation, chronic obstructive pulmonary disease (COPD), and as a pre-anesthetic agent to reduce secretions. The compound functions by antagonizing muscarinic acetylcholine receptors, thereby inhibiting parasympathetic nerve impulses.

This compound acts primarily on the following muscarinic receptor subtypes:

- M1 : Involved in cognitive function and memory.

- M2 : Primarily located in the heart, modulating heart rate.

- M3 : Responsible for glandular secretion and smooth muscle contraction.

- M4 and M5 : Associated with central nervous system effects.

The inhibition of these receptors leads to decreased secretions in salivary glands, bronchial tissues, and gastrointestinal tract, which is beneficial in various clinical scenarios.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption and distribution with variable bioavailability depending on the route of administration:

| Route of Administration | Bioavailability (%) | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) |

|---|---|---|---|---|

| Intravenous | 100 | 21.47 | 0.05 | 0.83 |

| Intramuscular | 9.51 | 3.38 | 0.08 | 3.0 |

| Oral | Varies | - | - | 3.0 |

| Inhalation | ~40 | 34.5 | <0.33 | 33-53 |

Antimicrobial Activity

Recent studies have demonstrated that glycopyrrolate exhibits antimicrobial properties when combined with other agents. For instance, an agar dilution method showed that glycopyrrolate enhanced the stability and efficacy of certain antimicrobial compounds when used in formulations .

Case Studies

- Management of Sialorrhea : A clinical trial involving patients with excessive salivation found that glycopyrrolate significantly reduced sialorrhea compared to placebo, with a reported efficacy rate of over 76% .

- COPD Treatment : In the GOLDEN studies, patients treated with nebulized glycopyrrolate showed significant improvements in lung function (FEV1) compared to those receiving placebo, highlighting its effectiveness in managing COPD symptoms .

- Cardiovascular Effects : A study conducted on New Zealand White rabbits demonstrated that intravenous administration of glycopyrrolate resulted in a dose-dependent increase in heart rate and systemic arterial pressure, indicating its potential cardiovascular effects .

Adverse Effects

Despite its therapeutic benefits, this compound can cause several anticholinergic side effects including:

- Dry mouth

- Constipation

- Blurred vision

- Urinary retention

A systematic review indicated that up to 73% of patients reported dry mouth when treated with anticholinergics like glycopyrrolate .

属性

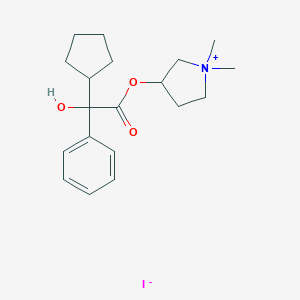

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.HI/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXIQDYNAVSOAZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469445 | |

| Record name | 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873295-32-0 | |

| Record name | 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。